molecular formula C7H16N2 B1593763 Cimemoxin CAS No. 3788-16-7

Cimemoxin

Cat. No. B1593763
CAS RN: 3788-16-7
M. Wt: 128.22 g/mol
InChI Key: BDHMBGHSWFWYSP-UHFFFAOYSA-N
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Description

Cimemoxin, also known as cyclohexylmethylhydrazine, is a hydrazine monoamine oxidase inhibitor (MAOI) antidepressant . It was never marketed .


Synthesis Analysis

Cimemoxin possesses 50 times the relative activity of iproniazid and 25x nialamide . The synthesis process involves reacting 3-Cyclohexene-1-carbaldehyde (also known as 1,2,3,6-Tetrahydrobenzaldehyde) with N-acetylhydrazine to give the hydrazone, which is then reduced by catalytic hydrogenation. The acetyl group is removed by acid hydrolysis .


Molecular Structure Analysis

The molecular formula of Cimemoxin is C7H16N2 . The molar mass is 128.219 g·mol −1 . The SMILES notation is NNCC1CCCCC1 .


Chemical Reactions Analysis

The synthesis of Cimemoxin involves a reaction with N-acetylhydrazine to form a hydrazone, followed by catalytic hydrogenation and acid hydrolysis .

Scientific Research Applications

  • Myocardial Ischemia and Reperfusion Injury Treatment

    • 2-Methoxycinnamaldehyde (2-MCA), an active ingredient of Cinnamomum cassia (which contains Cimemoxin), has shown promise in treating myocardial ischemia and reperfusion injury. In a study involving rats, 2-MCA administration significantly improved myocardial dysfunction and reduced infarct size. It also exhibited antioxidant and anti-inflammatory actions, potentially due to heme oxygenase (HO)-1 induction (Hwa et al., 2012).
  • Intestinal Permeability Management

    • Complementary and integrative medicine (CIM) practitioners utilize various treatment interventions, including natural substances like Cimemoxin, for managing increased intestinal permeability (IP). These integrative treatment methods align with preclinical research, suggesting that CIM practitioners prescribe in accordance with the published literature (Leech et al., 2019).
  • Immunostimulatory Activity

    • Galactomannan isolated from Antrodia cinnamomea (which includes Cimemoxin) has been studied for its immunostimulatory properties. This substance stimulated key immune responses, indicating potential as an immunostimulator or adjuvant in immunotherapy and vaccination (Perera et al., 2018).
  • Cancer Treatment and Chemoprevention

    • Antrodia cinnamomea, containing Cimemoxin, has shown effectiveness in treating inflammatory disorders, cancers, hypertension, and hepatitis. Its extracts and active components have exhibited potent cytotoxic, anti-inflammatory, and hepatoprotective activities (Lu et al., 2013).
  • Anti-inflammatory Action

    • Cinnamomum cassia, a source of Cimemoxin, has demonstrated strong anti-inflammatory activity by suppressing Src/Syk-mediated NF-κB activation, contributing to its traditional use as an anti-gastritis remedy (Yu et al., 2012).
  • Inhibitory Effect on Cancer Stem Cells

    • Research on Antrodia cinnamomea, which includes Cimemoxin, revealed its potential in inhibiting cancer stem cells (CSCs) derived from various human cancer cell lines. It also demonstrated an association between the CSC-inhibitory effect of A. cinnamomea and significant downregulation of several microRNAs and cancer stemness expression levels (Su et al., 2017).

properties

IUPAC Name

cyclohexylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-9-6-7-4-2-1-3-5-7/h7,9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHMBGHSWFWYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191314
Record name Cimemoxin [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cimemoxin

CAS RN

3788-16-7
Record name (Cyclohexylmethyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3788-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cimemoxin [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cimemoxin [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIMEMOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/584QS921R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Velmurugan, A Ahamed, A Idhayadhulla… - Journal of King Saud …, 2023 - Elsevier
Purpose The cimemoxin derivatives and their biological importance in antioxidant, antibacterial, and cytotoxic activities were the main focus of this study. By using a one-step reaction …
Number of citations: 0 www.sciencedirect.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
B Blümer-Schwinum, W Reuß, D Schenk… - Hagers Handbuch …, 1995 - Springer
Das nachfolgende Summenformelregister berücksichtigt die in den Textbänden 3, 7, 8 und 9 von Hagers Handbuch Der Pharmazeutischen Praxis, 5. Auflage, veröffentlichten …
Number of citations: 0 link.springer.com
B Blümer-Schwinum, W Reuß, D Schenk… - Hagers Handbuch …, 1995 - Springer
… Ciclotropiumbromid 7.948 Cicutoxin 3.320 Ciglitazon 7.949 Ciguatoxin I 3.322 Ciguatoxin 2 3.322 Cilastatin 7.949 Cilazapril 7.951 Cimbodiacetal 4.1110 Cimemoxin 7.952 Cimetidin …
Number of citations: 0 link.springer.com
罗启剑, 俞一心, 俞素珍 - 2002 - yydbzz.com
综述单胺氧化酶抑制药与其他药物及食物的相互作用. 对近10 年来单胺氧化酶及单胺氧化酶抑制药的有关文献进行归纳, 发现一系列药物及食物不宜与单胺氧化酶抑制药合用. 单胺氧化酶抑制…
Number of citations: 4 www.yydbzz.com
B Blümer-Schwinum, W Reuß, D Schenk… - Hagers Handbuch …, 1995 - Springer
Das nachfolgende CAS-Nummern-Register ist nach den ersten beiden Zifferngruppen und der Prüfziffer geordnet und beinhaltet die diesbezüglichen Angaben in Hagers Handbuch …
Number of citations: 0 link.springer.com

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